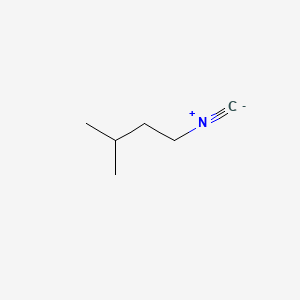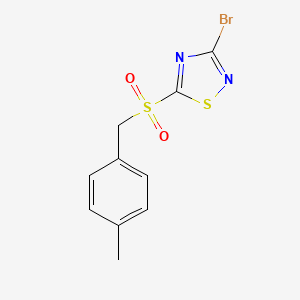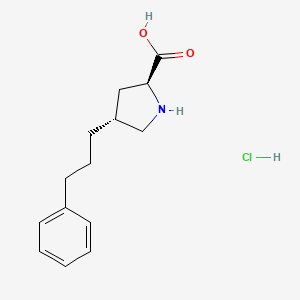![molecular formula C8H7ClN2 B1597601 4-Chlor-2-methyl-1H-benzo[d]imidazol CAS No. 5599-82-6](/img/structure/B1597601.png)
4-Chlor-2-methyl-1H-benzo[d]imidazol
Übersicht
Beschreibung
4-Chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the second position of the benzimidazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a fluorescent marker in biological assays.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives are explored for their therapeutic properties.
Industry: It is used in the production of dyes, pigments, and polymers. It also finds applications in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
4-Chloro-2-methyl-1H-benzo[d]imidazole is a type of imidazole derivative . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in biological processes . For instance, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways . For example, some imidazole derivatives have been found to reduce the transcription of the pqsA-lux genes, ultimately leading to a reduction in the luminescence readout .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Some imidazole derivatives have been found to show significant inhibitory effects against bacterial strains .
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methyl-1H-benzo[d]imidazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between 4-Chloro-2-methyl-1H-benzo[d]imidazole and these enzymes is often characterized by the formation of stable enzyme-inhibitor complexes, which can lead to the inhibition of enzyme activity and subsequent alterations in metabolic processes .
Cellular Effects
The effects of 4-Chloro-2-methyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-2-methyl-1H-benzo[d]imidazole can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary modes of action involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. For instance, 4-Chloro-2-methyl-1H-benzo[d]imidazole has been shown to inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby preventing the enzymes from catalyzing their respective reactions .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2-methyl-1H-benzo[d]imidazole in laboratory settings have been extensively studied. Over time, this compound can undergo various changes, including degradation and alterations in its stability. These changes can impact the long-term effects of 4-Chloro-2-methyl-1H-benzo[d]imidazole on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have distinct biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the inhibition of specific enzymes. At higher doses, 4-Chloro-2-methyl-1H-benzo[d]imidazole can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-Chloro-2-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in these pathways. For instance, 4-Chloro-2-methyl-1H-benzo[d]imidazole has been shown to inhibit enzymes involved in the biosynthesis of certain metabolites, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, 4-Chloro-2-methyl-1H-benzo[d]imidazole can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-1H-benzo[d]imidazole plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Chloro-2-methyl-1H-benzo[d]imidazole may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone in the presence of a chlorinating agent. For example, the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst can yield 4-Chloro-2-methyl-1H-benzo[d]imidazole. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-methyl-1H-benzo[d]imidazole often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial production may also involve the use of advanced techniques such as flow chemistry and microwave-assisted synthesis to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the second position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.
Oxidation Reactions: Products include 4-chloro-2-formyl-1H-benzo[d]imidazole or 4-chloro-2-carboxy-1H-benzo[d]imidazole.
Reduction Reactions: Products include 4-chloro-2-methyl-1H-benzo[d]imidazole derivatives with reduced functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds such as:
2-Methylbenzimidazole: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.
4-Chlorobenzimidazole: Lacks the methyl group, leading to variations in its chemical and biological properties.
2-Phenylbenzimidazole: Contains a phenyl group instead of a methyl group, affecting its chemical behavior and applications.
The uniqueness of 4-Chloro-2-methyl-1H-benzo[d]imidazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKAKFRLUGCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363316 | |
| Record name | 4-Chloro-2-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-82-6 | |
| Record name | 4-Chloro-2-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)


![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)







